2-Methoxyethyl methacrylate
Overview
Description
2-Methoxyethyl methacrylate is an organic compound with the molecular formula C7H12O3. It is a colorless to almost colorless liquid that is used as a monomer in the production of various polymers. This compound is known for its ability to form polymers with excellent mechanical and thermal properties, making it valuable in a wide range of industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxyethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction mixture is subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is then stabilized with an inhibitor, such as hydroquinone monomethyl ether, to prevent premature polymerization .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxyethyl methacrylate undergoes various chemical reactions, including polymerization, esterification, and hydrolysis.
Common Reagents and Conditions:
Polymerization: This compound can be polymerized using free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form methacrylic acid and 2-methoxyethanol.
Major Products Formed:
Poly(this compound): A polymer with excellent mechanical and thermal properties.
Methacrylic Acid and 2-Methoxyethanol: Products of hydrolysis.
Scientific Research Applications
2-Methoxyethyl methacrylate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which 2-methoxyethyl methacrylate exerts its effects is through polymerization. The methacrylate group undergoes free radical polymerization to form long polymer chains. These polymers can interact with various substrates, providing mechanical strength and stability. In biomedical applications, the polymers can form biocompatible coatings that reduce protein adsorption and prevent thrombosis .
Comparison with Similar Compounds
2-Ethoxyethyl Methacrylate: Similar in structure but with an ethoxy group instead of a methoxy group.
Poly(ethylene glycol) Methyl Ether Methacrylate: Contains a poly(ethylene glycol) chain, providing different solubility and biocompatibility properties.
2-Hydroxyethyl Methacrylate: Contains a hydroxyl group, making it more hydrophilic and suitable for hydrogels.
Uniqueness: 2-Methoxyethyl methacrylate is unique due to its balance of hydrophilicity and hydrophobicity, making it versatile for various applications. Its ability to form polymers with excellent mechanical properties while maintaining biocompatibility sets it apart from other methacrylate monomers .
Properties
IUPAC Name |
2-methoxyethyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(2)7(8)10-5-4-9-3/h1,4-5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYJVFYWCLAXHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26915-72-0, 27987-32-2, 87105-87-1 | |
Record name | Polyethylene glycol methyl ether methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26915-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene glycol methyl ether methacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27987-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Poly(ethylene glycol) methyl ether methacrylate homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87105-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1064538 | |
Record name | 2-Methoxyethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] Clear liquid with a musty odor; [Scientific Polymer Products MSDS] | |
Record name | Poly(ethylene glycol) methyl ether methacrylate | |
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CAS No. |
6976-93-8, 26915-72-0, 27987-32-2 | |
Record name | Methoxyethyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6976-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyethyl methacrylate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24157 | |
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Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-methoxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester, homopolymer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methoxyethyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064538 | |
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Record name | 2-methoxyethyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.173 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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